N-benzyl-2-butyramidothiophene-3-carboxamide
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Overview
Description
N-benzyl-2-butyramidothiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-butyramidothiophene-3-carboxamide typically involves the amidation of a thiophene carboxylic acid derivative with a benzylamine. The reaction is usually carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-butyramidothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-benzyl-2-butyramidothiophene-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-phenylthiophene-3-carboxamide: Similar structure but with a phenyl group instead of a butanamide group.
N-Benzyl-2-butanamidothiophene-2-carboxamide: Similar structure but with the carboxamide group at a different position on the thiophene ring.
Uniqueness
N-benzyl-2-butyramidothiophene-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butanamide group and its position on the thiophene ring can affect its interaction with molecular targets and its overall pharmacological profile .
Properties
CAS No. |
545379-53-1 |
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Molecular Formula |
C16H18N2O2S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-benzyl-2-(butanoylamino)thiophene-3-carboxamide |
InChI |
InChI=1S/C16H18N2O2S/c1-2-6-14(19)18-16-13(9-10-21-16)15(20)17-11-12-7-4-3-5-8-12/h3-5,7-10H,2,6,11H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
HWKHMFYGWLGCLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=CS1)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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